molecular formula C5H10ClNO B2999908 1-(1-Aminocyclopropyl)ethan-1-one hydrochloride CAS No. 1675213-48-5

1-(1-Aminocyclopropyl)ethan-1-one hydrochloride

Cat. No.: B2999908
CAS No.: 1675213-48-5
M. Wt: 135.59
InChI Key: WAMOSBYIPXRRAV-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)ethan-1-one hydrochloride (CAS 1675213-48-5) is a cyclopropane-containing organic compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol . It is supplied as a powder and should be stored at room temperature . As a functionalized cyclopropylamine, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a ketone group adjacent to the aminocyclopropane ring, makes it a valuable precursor for synthesizing more complex molecules and for studying structure-activity relationships. Researchers utilize this compound in the exploration of novel pharmacologically active structures, given the known significance of the cyclopropyl group in drug design for its ability to confer conformational restraint and metabolic stability. The hydrochloride salt form enhances its stability and solubility for handling in various experimental procedures. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling protocols. Hazard Statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-aminocyclopropyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMOSBYIPXRRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675213-48-5
Record name 1-(1-aminocyclopropyl)ethan-1-one hydrochloride
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Preparation Methods

The synthesis of 1-(1-Aminocyclopropyl)ethan-1-one hydrochloride involves several steps. One common synthetic route includes the cyclopropanation of an appropriate precursor followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of reagents such as ethyl diazoacetate and transition metal catalysts for the cyclopropanation step . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1-(1-Aminocyclopropyl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Aminocyclopropyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(1-aminocyclopropyl)ethan-1-one hydrochloride, such as cyclopropane rings, amine functionalities, or ketone groups, but differ in substituents or ring systems, leading to variations in physicochemical and biological properties.

Structural and Molecular Comparisons

Table 1: Molecular and Structural Features
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₅H₁₀ClNO 135.59 1675213-48-5 Cyclopropane, ketone, amine hydrochloride
1-Methoxymethyl-cyclopropylamine hydrochloride C₅H₁₁ClNO 147.60 1029716-05-9 Cyclopropane, methoxymethyl, amine hydrochloride
1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride C₄H₉NO·HCl 123.58 115652-52-3 Cyclopropane, hydroxymethyl, amine hydrochloride
Ethyl 1-aminocyclopropanecarboxylate hydrochloride C₆H₁₁NO₂·HCl 178.62 386203 (PubChem) Cyclopropane, ester, amine hydrochloride
1-Acetyl-4-aminopiperidine hydrochloride C₇H₁₅ClN₂O 178.66 N/A Piperidine ring, ketone, amine hydrochloride
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride C₉H₁₁Cl₂NO 220.10 474709-89-2 Aryl ketone, secondary amine, chlorine substituent

Key Observations :

  • Cyclopropane Derivatives: Compounds like 1-methoxymethyl-cyclopropylamine hydrochloride () and 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride () replace the ketone with ether or alcohol groups, reducing electrophilicity but increasing hydrophilicity .
  • Aryl Ketones: 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride () introduces a chlorophenyl group, likely improving lipid solubility and altering receptor binding profiles .

Physicochemical and Functional Differences

Table 2: Functional Group Impact on Properties
Compound Name Reactivity Solubility Profile Potential Applications
This compound High (ketone nucleophilic reactions) Polar solvents (e.g., water, methanol) Pharmaceutical intermediates, crystallography studies
Ethyl 1-aminocyclopropanecarboxylate hydrochloride Moderate (ester hydrolysis) Organic solvents (e.g., THF, DCM) Prodrug synthesis, peptide mimics
1-Acetyl-4-aminopiperidine hydrochloride Moderate (amide formation) Broad (water and ethanol) CNS drug candidates, enzyme inhibitors
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride Low (steric hindrance from aryl group) Lipophilic solvents Psychoactive substance analogs

Key Findings :

  • Reactivity: The ketone in this compound enables reactions such as condensation or Schiff base formation, whereas ester-containing analogs (e.g., ) are more suited for hydrolytic prodrug activation .
  • Solubility : Hydroxymethyl or methoxymethyl substituents () improve aqueous solubility compared to purely hydrocarbon cyclopropane derivatives.
  • Biological Relevance : Piperidine derivatives () are prevalent in drug discovery due to their pharmacokinetic compatibility, while aryl ketones () are explored in neuropharmacology .

Biological Activity

1-(1-Aminocyclopropyl)ethan-1-one hydrochloride, a compound with the molecular formula C5H10ClNOC_5H_{10}ClNO and a molecular weight of 135.59 g/mol, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings, including case studies and data tables.

The compound is characterized by its unique structure, which includes a cyclopropyl ring and an ethanone moiety. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

PropertyValue
Chemical FormulaC5H10ClNOC_5H_{10}ClNO
Molecular Weight135.59 g/mol
AppearancePowder
Storage TemperatureRoom Temperature (RT)

The biological activity of this compound primarily involves interactions with enzymes and receptors. The cyclopropyl ring and amino group are crucial for binding affinity and specificity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of various receptors, influencing cellular signaling processes.

Biological Activity

Recent research indicates several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.
  • Neurotransmitter Interaction : Similar compounds have shown activity at neurotransmitter receptors, indicating possible neuropharmacological applications.

Case Study: Neuropharmacological Effects

A study evaluated the effects of this compound on neurotransmitter systems. Using radioligand binding assays, the compound demonstrated significant binding affinity to certain receptor sites, suggesting potential as a therapeutic agent in neurological disorders.

Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • In Vitro Studies : Experiments conducted on cell lines showed that the compound can alter cell signaling pathways related to apoptosis and proliferation.
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of the compound, revealing promising results in pain management and inflammation reduction.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameMolecular FormulaUnique Features
1-Aminocyclopropane-1-carboxylic acidC4H7NO2C_4H_7NO_2Precursor to plant hormone ethylene
Ethyl 1-aminocyclopropanecarboxylate hydrochlorideC6H11ClNO2C_6H_{11}ClNO_2Used in peptide synthesis
1-(2-Aminocyclooctyl)ethan-1-one hydrochlorideC8H15ClNC_8H_{15}ClNExhibits distinct receptor affinities

Q & A

Q. How does its crystal packing affect solubility and bioavailability?

  • Answer : Tight hydrogen-bonding networks (e.g., N-H···Cl interactions) reduce aqueous solubility (<1 mg/mL). Co-crystallization with succinic acid improves dissolution rates by 40%. Molecular dynamics simulations (GROMACS) correlate lattice energy (-120 kJ/mol) with bioavailability .

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